molecular formula C13H17NO4 B5687259 Diisopropyl pyridine-2,6-dicarboxylate CAS No. 51604-72-9

Diisopropyl pyridine-2,6-dicarboxylate

Cat. No.: B5687259
CAS No.: 51604-72-9
M. Wt: 251.28 g/mol
InChI Key: CPWRDMOUBGOUGY-UHFFFAOYSA-N
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Description

Diisopropyl pyridine-2,6-dicarboxylate is an organic compound with the molecular formula C13H17NO4 It is a derivative of pyridine-2,6-dicarboxylic acid, where the carboxylic acid groups are esterified with isopropyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl pyridine-2,6-dicarboxylate can be synthesized through the esterification of pyridine-2,6-dicarboxylic acid with isopropyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and the use of high-purity reagents, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid groups in the presence of aqueous acids or bases.

    Coordination: The compound can form coordination complexes with metal ions, leveraging the nitrogen atom of the pyridine ring and the ester groups as ligands.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used, depending on the desired substitution.

    Coordination: Metal salts such as copper(II) chloride or nickel(II) nitrate can be used to form coordination complexes.

Major Products Formed

    Hydrolysis: Pyridine-2,6-dicarboxylic acid and isopropyl alcohol.

    Substitution: Various substituted pyridine derivatives.

    Coordination: Metal complexes with distinct structural and electronic properties.

Scientific Research Applications

Diisopropyl pyridine-2,6-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug design and development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of diisopropyl pyridine-2,6-dicarboxylate primarily involves its ability to act as a ligand and form coordination complexes with metal ions. The nitrogen atom of the pyridine ring and the ester groups can coordinate with metal centers, influencing the electronic and structural properties of the resulting complexes. These interactions can modulate the reactivity and stability of the metal complexes, making them useful in various catalytic and material applications.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl pyridine-2,6-dicarboxylate: Another ester derivative of pyridine-2,6-dicarboxylic acid, where the ester groups are methyl instead of isopropyl.

    Pyridine-2,6-dicarboxylic acid: The parent compound with carboxylic acid groups instead of ester groups.

    4-(Hydroxymethyl)pyridine-2,6-dicarboxylate: A derivative with a hydroxymethyl group, offering different reactivity and coordination properties.

Uniqueness

Diisopropyl pyridine-2,6-dicarboxylate is unique due to the presence of isopropyl ester groups, which can influence its solubility, reactivity, and ability to form coordination complexes. The bulkier isopropyl groups can also affect the steric environment around the pyridine ring, potentially leading to different reactivity compared to its methyl or carboxylic acid counterparts.

Properties

IUPAC Name

dipropan-2-yl pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8(2)17-12(15)10-6-5-7-11(14-10)13(16)18-9(3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWRDMOUBGOUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=NC(=CC=C1)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50110022
Record name Diisopropyl pyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50110022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51604-72-9
Record name Diisopropyl pyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50110022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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